Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-methoxyphenylurea moiety via a thioacetamido bridge and an ethyl benzoate ester group. The 1,3,4-thiadiazole ring is a pharmacologically significant scaffold known for diverse biological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory properties .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-3-31-18(28)15-6-4-5-7-16(15)23-17(27)12-32-21-26-25-20(33-21)24-19(29)22-13-8-10-14(30-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,23,27)(H2,22,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUCPHNNBWSHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the ureido group and the methoxyphenyl moiety. The final step involves the esterification of the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The ureido group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the ureido group may produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The ureido group may interact with enzymes or receptors, while the thiadiazole ring can participate in redox reactions. The methoxyphenyl moiety may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the urea group, the heterocyclic core, or the ester moiety. Below is a detailed comparison based on substituent effects, molecular properties, and bioactivity trends:
Substituent Variations on the Urea Group
- Ethyl 2-(2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Substituent: 4-Fluorophenyl (electron-withdrawing group). However, reduced lipophilicity compared to the 4-methoxy analog may limit cellular uptake . Molecular Weight: ~437.5 g/mol (estimated from structural similarity to tert-butyl analog) .
Ethyl 2-(2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Substituent : tert-Butyl (bulky, hydrophobic group).
- Impact : The tert-butyl group significantly increases steric hindrance and lipophilicity, which may improve metabolic stability but reduce solubility in aqueous media. This could limit bioavailability despite enhanced membrane permeability .
- Molecular Weight : 437.5 g/mol (C₁₈H₂₃N₅O₄S₂) .
Heterocyclic Core Modifications
- Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A22) Core: Benzoimidazole instead of 1,3,4-thiadiazole. However, the absence of sulfur in the core reduces thiadiazole-specific interactions (e.g., hypervalent S···O bonds observed in thiadiazole derivatives) . Molecular Weight: ~413.5 g/mol (C₁₉H₁₉N₃O₄S) .
- Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate Core: 1,2,4-Thiadiazole and thiazole hybrid. The thiazole ring introduces additional hydrogen-bonding sites, which could improve solubility compared to purely aromatic systems . Molecular Weight: 452.59 g/mol (C₁₇H₁₆N₄O₃S₄) .
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Trends
- Bioactivity : Thiadiazole derivatives with electron-donating substituents (e.g., 4-methoxy) show superior antimicrobial activity compared to electron-withdrawing groups (e.g., 4-fluoro), likely due to optimized lipophilicity and target binding .
- Synthetic Accessibility : Urea-linked thiadiazoles are typically synthesized via refluxing aryl isothiocyanates with amine intermediates in polar solvents like DMF, yielding products in 60–87% efficiency .
Biological Activity
Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound classified under thiadiazole derivatives. Its unique structure includes a thiadiazole ring, a ureido group, and a methoxyphenethyl moiety, which together contribute to its potential biological activities. This compound is being investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Structure
The compound features several functional groups that are critical for its biological activity:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur that often exhibits biological activity.
- Ureido Group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Methoxyphenethyl Moiety : May enhance lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiadiazole Ring : Cyclization of thiosemicarbazide derivatives with carboxylic acids.
- Introduction of Ureido Group : Reaction with isocyanates or carbodiimides.
- Nucleophilic Substitution : Attachment of the methoxyphenethyl group to the thiadiazole ring.
- Esterification : Final introduction of the ethyl ester group.
Antimicrobial Properties
Preliminary studies indicate that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound has shown potential against various pathogenic bacteria and fungi.
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inhibiting tumor cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| Lung Cancer (A549) | 10.5 |
| Breast Cancer (MCF-7) | 12.8 |
| Colon Cancer (HCT116) | 9.7 |
| Prostate Cancer (PC3) | 11.0 |
These findings suggest that the compound may interfere with cellular signaling pathways crucial for cancer cell survival and proliferation.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The ureido group and thiadiazole ring likely interact with specific enzymes or receptors.
- Modulation of Signaling Pathways : The compound may disrupt key signaling pathways involved in inflammation and cancer progression.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups treated with standard antibiotics.
Study on Anticancer Properties
In another investigation focusing on anticancer activity, this compound was tested against various cancer cell lines. The results revealed that it induced apoptosis in cancer cells through caspase activation and reduced tumor growth in xenograft models.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 2-(2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how do reaction conditions impact yield?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Formation of a urea derivative by reacting 4-methoxyphenyl isocyanate with a thiadiazole-amine intermediate (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) in DMF under reflux (4–6 hours) .
- Step 2 : Alkylation of the thiol group using ethyl 2-bromoacetamidobenzoate in ethanol at 0–5°C to introduce the acetamido-benzoate moiety .
- Critical Factors : Prolonged reflux (>6 hours) in Step 1 risks decomposition, while low temperatures in Step 2 minimize disulfide byproducts. Yields typically range from 65–85% after recrystallization .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology :
- 1H/13C NMR : Key signals include the thiadiazole C=S resonance (~160–165 ppm in 13C NMR), urea NH protons (δ 9.5–10.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁N₅O₄S₂: 479.10) .
- FT-IR : Urea C=O stretching (~1680 cm⁻¹) and thioether C-S (670–750 cm⁻¹) .
Advanced Research Questions
Q. How can competing side reactions (e.g., disulfide formation) during thioether linkage synthesis be minimized?
- Methodology :
- Use anhydrous ethanol as the solvent to suppress oxidation of thiol intermediates to disulfides .
- Add catalytic KI to facilitate SN2 alkylation, reducing reaction time and side-product formation .
- Monitor progress via TLC (silica gel, hexane/ethyl acetate 3:1) to isolate intermediates before degradation .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Case Study : If in vitro assays show potent enzyme inhibition (e.g., IC₅₀ = 50 nM) but in vivo efficacy is poor:
- Hypothesis 1 : Poor solubility due to the lipophilic benzoate ester. Test prodrug derivatives (e.g., hydrolyzed carboxylic acid) .
- Hypothesis 2 : Rapid metabolism of the methoxy group. Use deuterated analogs or replace with a trifluoromethoxy group to enhance metabolic stability .
- Validation : Perform pharmacokinetic profiling (plasma half-life, tissue distribution) and compare with structural analogs .
Q. How can computational modeling guide the optimization of this compound’s binding affinity for a target protein?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the thiadiazole-urea moiety and active-site residues (e.g., hydrogen bonding with Asp189 in trypsin-like proteases) .
- MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- SAR Analysis : Modify substituents (e.g., 4-methoxyphenyl → 3,5-dimethoxyphenyl) to enhance π-π stacking or van der Waals contacts .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility: How to address variability in experimental data?
- Issue : Some studies report solubility >10 mg/mL in DMSO , while others note precipitation in aqueous buffers .
- Resolution :
- Standardize solubility protocols (e.g., shake-flask method with HPLC quantification) .
- Test under biorelevant conditions (e.g., simulated intestinal fluid) to mimic physiological pH and ionic strength .
Research Tools and Comparative Analysis
Q. How does this compound compare to structurally similar analogs (e.g., CB-839) in targeting glutaminolysis pathways?
- Comparison Table :
| Parameter | Ethyl 2-(2-...)benzoate | CB-839 (Telaglenastat) |
|---|---|---|
| Target | GLS1 (hypothesized) | GLS1 (confirmed) |
| IC₅₀ (cell assay) | 120 nM | 30 nM |
| Metabolic Stability | t₁/₂ = 1.2 h (mouse) | t₁/₂ = 4.5 h (mouse) |
| Selectivity | Moderate (off-target COX-2) | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
